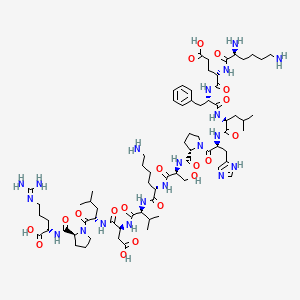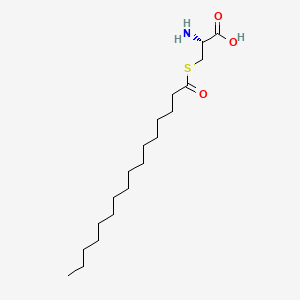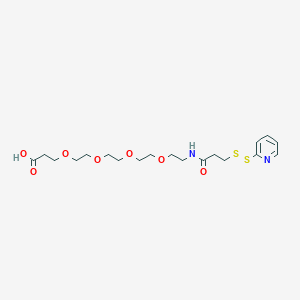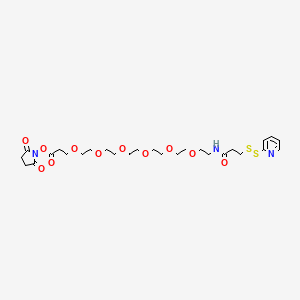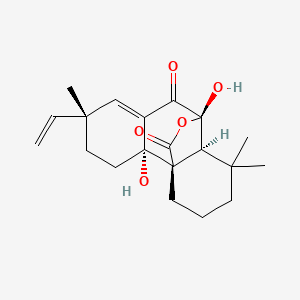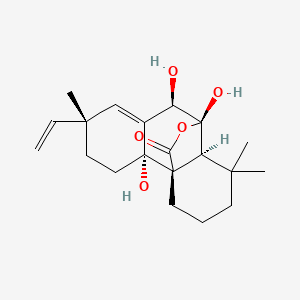![molecular formula C25H18O5 B611005 3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid CAS No. 1334310-70-1](/img/structure/B611005.png)
3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid
Vue d'ensemble
Description
The compound “3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid” is a chemical with the molecular formula C18H14O5 . It has an average mass of 310.301 Da and a monoisotopic mass of 310.084137 Da . The compound is also known by other names such as 2H-1-Benzopyran-6-propanoic acid, 7-hydroxy-2-oxo-4-phenyl- .
Molecular Structure Analysis
The compound’s structure can be represented by the SMILES string:c1ccc(cc1)c2cc(=O)oc3c2cc(c(c3)O)CCC(=O)O . This represents the arrangement of atoms and their connectivity in the molecule.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has demonstrated various synthesis methods and chemical properties of compounds related to 3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid. For example, Hanzawa et al. (2012) explored the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring, showcasing the versatility in synthesizing complex organic compounds (Hanzawa et al., 2012). Additionally, the synthesis and characterization of molecular crystals based on related compounds have been investigated for their stable photoluminescence properties (Zhestkij et al., 2021).
Biological and Medicinal Applications
Compounds structurally similar to 3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid have shown potential in various biological and medicinal applications. Notably, derivatives of 4-oxo-butenoic acid have been studied for their anti-tumor properties against human breast carcinoma (Miles et al., 1958). Other studies have highlighted the antimicrobial, DNA cleavage, and cytotoxicity activities of certain metal complexes derived from this compound class (Karabasannavar et al., 2017).
Advanced Material Development
Compounds with structural similarities have been utilized in the development of advanced materials. For instance, the synthesis of organosilicon(IV) complexes derived from tridentate ONO Schiff bases of dehydroacetic acid has been researched, showing potential in antimicrobial applications and material science (Devi et al., 2015).
Environmental and Agricultural Applications
Compounds in this class have also been explored for environmental and agricultural applications. Research by Swain and Abbott (2013) on the effect of redox conditions on sphagnum acid thermochemolysis product distributions in peatlands demonstrates the environmental relevance of these compounds (Swain & Abbott, 2013). Additionally, the synthesis and study of novel quinolinyl chalcones derived from these compounds have indicated their potential growth-promoting effects on plants (Hassan et al., 2020).
Propriétés
IUPAC Name |
3-[4-[(7-hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O5/c26-19-11-12-20-21(14-17-8-6-16(7-9-17)10-13-23(27)28)24(18-4-2-1-3-5-18)25(29)30-22(20)15-19/h1-13,15,26H,14H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKGINZAHYHTNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)CC4=CC=C(C=C4)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





